(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide
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Overview
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound, featuring a benzimidazole core and a fluorobenzylidene moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the fluorobenzylidene group: This step involves the reaction of the benzimidazole derivative with 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the Schiff base.
Formation of the hydrazide linkage: The final step involves the reaction of the intermediate with hydrazine hydrate under reflux conditions to yield the desired compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar compounds to (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide include other benzimidazole derivatives, such as:
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its biological activity and chemical reactivity.
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methylbenzylidene)propanehydrazide: This derivative features a methyl group, which can influence its pharmacokinetic properties and interactions with biological targets.
The uniqueness of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide lies in its specific combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-14-7-5-13(6-8-14)11-20-21-17(23)9-10-22-12-19-15-3-1-2-4-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPYTUIANZMAM-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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